molecular formula C13H11N5O2 B2702874 5-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime CAS No. 1965308-70-6

5-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime

Cat. No.: B2702874
CAS No.: 1965308-70-6
M. Wt: 269.264
InChI Key: GJVGKIIUISMBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of 5-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime lies in its specific functional groups and their positions on the pyrazolo[1,5-a]pyrimidine core. These structural features can significantly influence its biological activity and potential therapeutic applications .

Biological Activity

5-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxamidoxime (PHPC) is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, an enzyme inhibitor, and a modulator of various biological pathways. This article reviews the biological activity of PHPC, synthesizing findings from recent studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H10N4O2\text{C}_{12}\text{H}_{10}\text{N}_4\text{O}_2

This compound features a hydroxypyrazole moiety, which is critical for its biological interactions.

Biological Activity Overview

1. Anticancer Activity
Research indicates that PHPC exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

2. Enzyme Inhibition
PHPC has been identified as a potent inhibitor of several enzymes involved in cancer progression and inflammation. For example, it shows inhibitory activity against cyclooxygenase (COX) enzymes, which are implicated in tumorigenesis. The inhibition of COX activity suggests that PHPC may possess anti-inflammatory properties alongside its anticancer effects.

3. Antimicrobial Properties
Emerging studies have also highlighted the antimicrobial potential of PHPC. It has shown effectiveness against various bacterial strains, indicating its possible use in treating infections.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits COX enzymes
AntimicrobialEffective against multiple bacterial strains

Detailed Research Findings

  • Anticancer Mechanism : A study by Lindsley et al. (2021) reported that PHPC induces apoptosis through mitochondrial pathways and activates caspases involved in cell death processes . The compound was shown to significantly reduce tumor size in animal models.
  • Enzyme Interaction : Research published in ACS Infectious Diseases highlighted the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidines, revealing that modifications at specific positions on the ring system enhance enzyme inhibition potency .
  • Antimicrobial Efficacy : A recent investigation into novel derivatives found that PHPC exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Synthesis and Functionalization

The synthesis of this compound typically involves cyclocondensation reactions with appropriate precursors. Recent advancements have focused on optimizing reaction conditions to improve yield and purity. Notably, researchers have explored various substituents on the pyrazolo ring to enhance biological activity while maintaining structural integrity.

Properties

IUPAC Name

N'-hydroxy-7-oxo-5-phenyl-1H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c14-12(17-20)9-7-15-18-11(19)6-10(16-13(9)18)8-4-2-1-3-5-8/h1-7,15,20H,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJFPIMBFUWJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=CN3)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=CN3)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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